molecular formula C2H8N2O B031387 2-Hydroxyethylhydrazine CAS No. 109-84-2

2-Hydroxyethylhydrazine

Cat. No.: B031387
CAS No.: 109-84-2
M. Wt: 76.1 g/mol
InChI Key: GBHCABUWWQUMAJ-UHFFFAOYSA-N
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Description

2-Hydrazinoethanol, also known as 2-Hydroxyethylhydrazine, is a chemical compound with the molecular formula C₂H₈N₂O. It is a colorless to almost colorless liquid that is completely miscible with water and soluble in alcohol. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinoethanol can be synthesized through the reaction of hydrazine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

N₂H₄ + C₂H₄O → C₂H₈N₂O\text{N₂H₄ + C₂H₄O → C₂H₈N₂O} N₂H₄ + C₂H₄O → C₂H₈N₂O

Industrial Production Methods: In industrial settings, the production of 2-Hydrazinoethanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process may involve additional purification steps such as distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, 2-Hydrazinoethanol can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of hydrazine derivatives .

Scientific Research Applications

2-Hydrazinoethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydroxyethylhydrazine
  • Ethanolhydrazine
  • β-Hydroxyethylhydrazine

Comparison: 2-Hydrazinoethanol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in both scientific research and industrial applications .

Properties

IUPAC Name

2-hydrazinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHCABUWWQUMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020728
Record name 2-Hydroxyethylhydrazine
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Molecular Weight

76.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109-84-2
Record name Hydroxyethylhydrazine
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Record name 2-Hydrazinoethanol
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Record name 2-Hydrazinoethanol
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Record name Ethanol, 2-hydrazinyl-
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Record name 2-Hydroxyethylhydrazine
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Record name 2-hydrazinoethanol
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Record name 2-HYDRAZINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethylhydrazine
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethylhydrazine
Reactant of Route 3
2-Hydroxyethylhydrazine
Reactant of Route 4
2-Hydroxyethylhydrazine
Reactant of Route 5
2-Hydroxyethylhydrazine
Reactant of Route 6
2-Hydroxyethylhydrazine

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